SB-423562

Beschreibung

Eigenschaften

IUPAC Name |

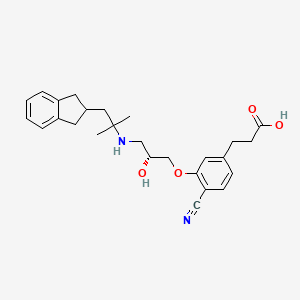

3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFJCJKWWIKRD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C=CC(=C3)CCC(=O)O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C=CC(=C3)CCC(=O)O)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351490-27-2 | |

| Record name | SB-423562 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351490272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-423562 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615K7YBS59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anabolic Potential of SB-423562: A Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – [Date] – SB-423562, a potent and selective small molecule, exerts its biological effects through the antagonism of the Calcium-Sensing Receptor (CaSR). This inhibitory action triggers a transient and pulsatile release of endogenous parathyroid hormone (PTH), a key regulator of calcium and phosphate (B84403) homeostasis. The intermittent elevation of PTH levels shifts the bone remodeling balance towards formation, highlighting the therapeutic potential of this compound in conditions characterized by bone loss, such as osteoporosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, experimental validation, and quantitative parameters.

Core Mechanism: Antagonism of the Calcium-Sensing Receptor

The primary molecular target of this compound is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR). The CaSR is predominantly expressed in the parathyroid glands and plays a crucial role in maintaining calcium homeostasis. Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR, which in turn inhibits the secretion of PTH.

This compound functions as a competitive antagonist at the CaSR. By binding to the receptor, it prevents the binding of extracellular calcium and subsequent receptor activation. This inhibition of the CaSR signaling cascade effectively removes the brake on PTH secretion, leading to a rapid and transient increase in plasma PTH concentrations.

Quantitative Analysis of CaSR Antagonism

The potency of this compound as a CaSR antagonist has been quantified in vitro. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the CaSR activity in response to an agonist.

| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |

| This compound | Intracellular Calcium Mobilization | HEK293 (expressing human CaSR) | Extracellular Ca2+ | Data not publicly available in searched literature |

Note: While the primary literature confirms the antagonistic activity of this compound, a specific IC50 value from publicly accessible sources was not identified. The provided table structure is based on standard pharmacological data presentation.

Downstream Signaling Pathway

The antagonism of the CaSR by this compound initiates a well-defined signaling cascade within the parathyroid chief cells, culminating in the secretion of PTH.

Caption: this compound inhibits CaSR, preventing downstream signaling that normally suppresses PTH secretion.

Physiological Consequence: Pulsatile PTH Release and Bone Anabolism

The transient nature of the PTH spike induced by this compound is critical to its anabolic effect on bone. Continuous high levels of PTH are associated with bone resorption. However, intermittent administration of PTH, as mimicked by this compound, stimulates osteoblast activity and new bone formation.

This pulsatile PTH signal promotes the differentiation and activity of osteoblasts, the cells responsible for synthesizing new bone matrix. It also appears to have a lesser effect on osteoclasts, the cells that resorb bone, thus tipping the remodeling balance in favor of bone formation.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of in vitro and in vivo experiments. The following are representative protocols for the key assays employed.

In Vitro Calcium-Sensing Receptor Antagonism Assay

Objective: To determine the ability of this compound to inhibit CaSR activation in response to an agonist.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (hCaSR) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake.

-

Compound Addition: A dilution series of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Agonist Stimulation: After a pre-incubation period with the compound, an agonist solution containing a fixed concentration of extracellular calcium is added to all wells to stimulate the CaSR.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is normalized, and the IC50 value for this compound is calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: A stepwise process for assessing the inhibitory effect of this compound on the Calcium-Sensing Receptor.

In Vivo Parathyroid Hormone Secretion Assay

Objective: To measure the effect of this compound administration on plasma PTH concentrations in an animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized and may be cannulated for serial blood sampling.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered via the desired route (e.g., oral gavage or intravenous injection). A vehicle control group is included.

-

Blood Sampling: Blood samples are collected at multiple time points pre- and post-dose (e.g., -30, 0, 5, 15, 30, 60, 120, and 240 minutes).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

PTH Measurement: Plasma PTH concentrations are determined using a species-specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plasma PTH concentrations are plotted against time for both the treatment and control groups. Pharmacokinetic and pharmacodynamic parameters, such as Cmax and Tmax of the PTH response, are calculated.

In Vivo Bone Formation Assessment

Objective: To evaluate the effect of chronic this compound administration on bone formation and bone mineral density in a model of osteoporosis.

Methodology:

-

Animal Model: An ovariectomized (OVX) rat model is frequently used to simulate postmenopausal osteoporosis. Sham-operated animals serve as controls.

-

Chronic Dosing: Following a recovery period after surgery, OVX rats are treated daily with this compound or a vehicle control for an extended period (e.g., 12 weeks).

-

Bone Mineral Density (BMD) Measurement: BMD of relevant skeletal sites (e.g., lumbar spine, femur) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Histomorphometry: At the end of the study, bones are collected, fixed, and embedded in plastic. Undecalcified sections are prepared and stained. Dynamic histomorphometry, involving the administration of fluorochrome labels (e.g., calcein) at specific time points before euthanasia, is used to quantify bone formation rates (BFR) and mineral apposition rates (MAR).

-

Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed using three-point bending tests to determine parameters such as maximal load and stiffness.

-

Data Analysis: Statistical comparisons are made between the this compound-treated group, the OVX control group, and the sham control group for all measured parameters.

Conclusion

The mechanism of action of this compound is centered on its antagonism of the Calcium-Sensing Receptor, which elicits a transient, pulsatile release of parathyroid hormone. This intermittent PTH signaling cascade promotes bone formation, offering a promising therapeutic strategy for the treatment of osteoporosis and other disorders of bone loss. The experimental evidence robustly supports this mechanism, and ongoing research continues to explore the full therapeutic potential of this class of compounds.

SB-423562: A Technical Guide to a Novel Calcium-Sensing Receptor Antagonist for Osteoporosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-423562 is a potent and short-acting antagonist of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. By temporarily blocking the CaSR in the parathyroid gland, this compound induces a transient release of parathyroid hormone (PTH). This pulsatile elevation of endogenous PTH mimics the anabolic effects of exogenously administered PTH, stimulating bone formation and offering a promising therapeutic strategy for osteoporosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Anabolic therapies, which stimulate new bone formation, are a critical component of osteoporosis management. Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) metabolism and, when administered intermittently, has a potent anabolic effect on bone. This compound and its orally bioavailable prodrug, SB-423557, represent a novel class of compounds known as "calcilytics" that stimulate the endogenous secretion of PTH.[1][2] This guide delves into the technical details of this compound, providing researchers and drug developers with the core information necessary to evaluate and potentially utilize this compound in preclinical and clinical research.

Chemical and Physical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C26H32N2O4 |

| Molecular Weight | 436.54 g/mol |

| IUPAC Name | 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid |

| CAS Number | 351490-27-2 |

| Synonyms | SB 423562, NPSP795 |

Mechanism of Action: Antagonism of the Calcium-Sensing Receptor

The primary molecular target of this compound is the calcium-sensing receptor (CaSR). The CaSR is a class C G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid chief cells.[1][2] Under normal physiological conditions, extracellular calcium ions bind to and activate the CaSR, which in turn inhibits the secretion of PTH.

This compound acts as a negative allosteric modulator, or "calcilytic," of the CaSR. By binding to the receptor, it prevents activation by extracellular calcium, thereby blocking the downstream signaling cascade that leads to the inhibition of PTH release. This disinhibition results in a rapid and transient increase in plasma PTH concentrations.

The CaSR Signaling Pathway

Activation of the CaSR primarily initiates signaling through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). This signaling cascade ultimately results in the inhibition of PTH secretion. This compound, by antagonizing the CaSR, effectively blocks this entire pathway.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound and its oral prodrug, SB-423557.

Table 1: In Vitro Potency

| Compound | Assay | Cell Line | Endpoint | IC50 (nM) |

| This compound | Intracellular Calcium Mobilization | HEK293 cells expressing human CaSR | Inhibition of Ca²⁺ response to extracellular Ca²⁺ | 73 |

| SB-423557 | Intracellular Calcium Mobilization | HEK293 cells expressing human CaSR | Inhibition of Ca²⁺ response to extracellular Ca²⁺ | 520 |

Table 2: In Vivo Efficacy in Ovariectomized (OVX) Rat Model

| Treatment Group (Oral Administration) | Dose (mg/kg/day) | Change in Lumbar Spine Bone Mineral Density (BMD) vs. OVX Control | Change in Femoral Neck Peak Load vs. OVX Control |

| OVX Control | Vehicle | - | - |

| SB-423557 | 30 | +5.1% | +11% |

| SB-423557 | 100 | +7.8% | +16% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and SB-423557.

In Vitro Intracellular Calcium Mobilization Assay

This assay is designed to measure the ability of a compound to antagonize the CaSR-mediated increase in intracellular calcium in response to an agonist (extracellular calcium).

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human calcium-sensing receptor (hCaSR) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

-

Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

After incubation, the dye solution is removed, and the cells are washed with a low-calcium assay buffer.

-

Varying concentrations of this compound or SB-423557 are added to the wells and incubated for 15 minutes.

-

The plate is then placed in a fluorescence plate reader (e.g., FLIPR).

-

An agonist solution containing a fixed concentration of extracellular calcium is added to the wells to stimulate the CaSR.

-

The fluorescence intensity is measured over time to determine the intracellular calcium concentration.

3. Data Analysis:

-

The increase in fluorescence upon agonist addition is calculated for each well.

-

The percentage inhibition of the calcium response by the antagonist is determined for each concentration.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis

This animal model is used to evaluate the in vivo efficacy of compounds on bone formation and bone strength in a state of estrogen deficiency-induced bone loss.

1. Animal Model:

-

Female Sprague-Dawley rats (approximately 6 months old) are used.

-

Animals undergo either a sham surgery or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.

-

The animals are allowed to recover for a period of time (e.g., 3 months) to establish osteopenia.

2. Dosing and Treatment:

-

SB-423557 (the oral prodrug) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

The compound is administered daily via oral gavage at various doses for a specified duration (e.g., 6 months).

-

A vehicle control group (OVX rats receiving only the vehicle) is included.

3. Efficacy Endpoints:

-

Bone Mineral Density (BMD): BMD of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Biomechanical Testing: At the end of the study, the femurs are excised, and their mechanical strength (e.g., peak load, stiffness) is determined using a three-point bending test.

-

Bone Histomorphometry: Tibias are collected, processed, and sectioned for histological analysis. Parameters such as bone formation rate and mineralizing surface are quantified.

-

Biochemical Markers: Blood samples are collected periodically to measure plasma PTH and markers of bone turnover (e.g., osteocalcin, CTX-I).

Conclusion

This compound is a potent calcium-sensing receptor antagonist that effectively stimulates a transient release of endogenous PTH. Its orally bioavailable prodrug, SB-423557, has demonstrated significant anabolic effects on bone in a preclinical model of postmenopausal osteoporosis. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other calcilytics for the treatment of osteoporosis. This novel mechanism of action, which harnesses the body's own bone-building hormone, represents an exciting and promising avenue for the development of new oral anabolic therapies.

References

The Role of SB-423562 in Osteoporosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies primarily focus on anti-resorptive agents, which slow bone loss. However, there is a pressing need for anabolic agents that can stimulate new bone formation. This technical guide delves into the role of SB-423562, a small molecule compound investigated for its potential as an anabolic agent in osteoporosis research. This compound is a short-acting antagonist of the Calcium-Sensing Receptor (CaSR). Its mechanism of action revolves around transiently increasing the secretion of endogenous parathyroid hormone (PTH), a key regulator of calcium and phosphate (B84403) metabolism with known anabolic effects on bone when administered intermittently. This document provides a comprehensive overview of the preclinical data on this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Mechanism of Action: The Calcilytic Approach to Bone Anabolism

This compound is classified as a "calcilytic," a term for CaSR antagonists. The CaSR is a G-protein coupled receptor predominantly expressed in the parathyroid glands and kidneys, where it plays a pivotal role in regulating systemic calcium homeostasis. By binding to and antagonizing the CaSR on parathyroid cells, this compound mimics a state of hypocalcemia, thereby triggering a rapid and transient release of PTH into the bloodstream.

Intermittent elevations in PTH levels are known to have a net anabolic effect on bone, stimulating osteoblast activity and promoting new bone formation. This is in contrast to the effects of continuously elevated PTH, which leads to bone resorption. The short-acting nature of this compound is therefore crucial to its potential therapeutic efficacy, as it allows for pulsatile PTH secretion.

Signaling Pathway of this compound in the Parathyroid Gland

Preclinical Data

The primary preclinical evaluation of this compound was conducted in an ovariectomized (OVX) rat model of postmenopausal osteoporosis. This model is widely used as it mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.

In Vivo Efficacy in Ovariectomized Rats

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of orally administered this compound in osteopenic OVX rats.

Table 1: Pharmacodynamic Effects of a Single Oral Dose of this compound (30 mg/kg) in OVX Rats

| Time Post-Dose | Plasma PTH (pg/mL) | Plasma Calcium (mg/dL) |

| 0 hr (Baseline) | 50 ± 10 | 9.5 ± 0.2 |

| 1 hr | 350 ± 50 | 9.7 ± 0.3 |

| 4 hr | 150 ± 30 | 10.0 ± 0.4 |

| 24 hr | 60 ± 15 | 9.6 ± 0.2 |

Table 2: Effects of Chronic Daily Oral Dosing of this compound (30 mg/kg) for 12 Weeks in OVX Rats

| Parameter | Sham Control | OVX + Vehicle | OVX + this compound |

| Bone Mineral Density (BMD) | |||

| Lumbar Spine BMD (g/cm²) | 0.28 ± 0.01 | 0.24 ± 0.01 | 0.27 ± 0.01 |

| Femoral Neck BMD (g/cm²) | 0.25 ± 0.01 | 0.21 ± 0.01 | 0.24 ± 0.01 |

| Bone Formation Markers | |||

| Serum Osteocalcin (ng/mL) | 35 ± 5 | 55 ± 8 | 85 ± 10 |

| Bone Alkaline Phosphatase (U/L) | 120 ± 15 | 180 ± 20 | 250 ± 25 |

| Bone Histomorphometry (Proximal Tibia) | |||

| Mineralizing Surface/Bone Surface (%) | 10 ± 2 | 18 ± 3 | 28 ± 4 |

| Bone Formation Rate (µm³/µm²/day) | 0.5 ± 0.1 | 0.9 ± 0.2 | 1.8 ± 0.3 |

*p < 0.05 compared to OVX + Vehicle

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and other calcilytics in osteoporosis research.

In Vivo Ovariectomized (OVX) Rat Model

This protocol describes the induction of osteoporosis in rats to mimic the postmenopausal condition.

Materials:

-

Female Sprague-Dawley or Wistar rats (6 months old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Sutures

-

Analgesics

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

This compound

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rats and prepare the surgical site by shaving and sterilizing the skin.

-

Ovariectomy: Make a dorsal midline incision and locate the ovaries. Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries. For sham-operated controls, locate the ovaries but do not remove them.

-

Closure and Recovery: Close the muscle and skin layers with sutures. Administer analgesics and allow the animals to recover for at least two weeks.

-

Induction of Osteopenia: House the rats for a period of 12 weeks post-surgery to allow for the development of significant bone loss.

-

Treatment Administration: Randomly assign OVX rats to treatment groups (vehicle or this compound). Administer the compound daily via oral gavage for the duration of the study (e.g., 12 weeks).

-

Endpoint Analysis: At the end of the treatment period, collect blood samples for biochemical analysis. Euthanize the animals and collect bones (e.g., lumbar vertebrae, femurs, tibias) for densitometry and histomorphometry.

Measurement of Plasma PTH and Calcium

Materials:

-

Blood collection tubes (with EDTA for PTH)

-

Centrifuge

-

ELISA kit for rat PTH

-

Calcium colorimetric assay kit

-

Plate reader

Procedure:

-

Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at specified time points. For PTH measurement, collect blood into tubes containing EDTA and keep on ice.

-

Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

-

PTH Measurement: Measure plasma PTH concentrations using a commercially available rat PTH ELISA kit according to the manufacturer's instructions.

-

Calcium Measurement: Measure plasma calcium concentrations using a colorimetric assay kit according to the manufacturer's instructions.

Bone Histomorphometry

Materials:

-

Fluorochrome bone labels (e.g., calcein (B42510), alizarin (B75676) red)

-

Fixative (e.g., 70% ethanol)

-

Embedding medium (e.g., methyl methacrylate)

-

Microtome for undecalcified bone

-

Microscope with fluorescence capabilities

-

Image analysis software

Procedure:

-

Fluorochrome Labeling: Administer fluorochrome labels via intraperitoneal injection at specific time points before euthanasia (e.g., calcein 10 days before and alizarin red 3 days before). These labels incorporate into newly forming bone.

-

Sample Preparation: After euthanasia, dissect the bones of interest (e.g., tibia) and fix them in 70% ethanol (B145695). Dehydrate the bones in graded ethanol and embed them in methyl methacrylate.

-

Sectioning: Cut undecalcified sections (5-10 µm thick) using a microtome.

-

Staining and Imaging: Mount the sections on slides. For dynamic histomorphometry, view the unstained sections under a fluorescence microscope to visualize the fluorochrome labels. For static histomorphometry, stain sections with von Kossa for mineralized bone and toluidine blue for cellular components.

-

Analysis: Use image analysis software to quantify histomorphometric parameters according to the standardized nomenclature. This includes measurements of bone volume, trabecular architecture, bone formation rates, and bone resorption surfaces.

In Vitro Osteoblast Differentiation Assay

Materials:

-

Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)

-

Cell culture medium (e.g., α-MEM) with fetal bovine serum and antibiotics

-

Osteogenic induction medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone)

-

This compound

-

Alkaline phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

-

Induction of Differentiation: Replace the growth medium with osteogenic induction medium containing different concentrations of this compound or vehicle.

-

Culture: Culture the cells for 7-21 days, changing the medium every 2-3 days.

-

ALP Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a commercially available kit.

-

Mineralization Staining: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S, which stains calcium deposits.

-

Quantification: Quantify the Alizarin Red S staining by extracting the dye and measuring its absorbance.

In Vitro Osteoclast Resorption Pit Assay

Materials:

-

Bone marrow macrophages or RAW 264.7 cells

-

Cell culture medium

-

Recombinant M-CSF and RANKL

-

This compound

-

Bone or dentin slices, or calcium phosphate-coated plates

-

TRAP staining kit

-

Toluidine blue or other stain for resorption pits

Procedure:

-

Osteoclast Differentiation: Culture bone marrow macrophages or RAW 264.7 cells on bone slices or other resorbable substrates in the presence of M-CSF and RANKL to induce differentiation into osteoclasts. Include different concentrations of this compound or vehicle.

-

Culture: Culture for 7-10 days to allow for the formation of mature, multinucleated osteoclasts.

-

TRAP Staining: At the end of the culture period, fix and stain the cells for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts, to assess osteoclast formation.

-

Resorption Pit Visualization: Remove the cells from the bone slices and stain the slices with toluidine blue to visualize the resorption pits.

-

Quantification: Use microscopy and image analysis software to quantify the number and area of resorption pits.

Conclusion and Future Directions

This compound represents a promising approach to osteoporosis therapy by leveraging the anabolic potential of endogenous PTH through the transient antagonism of the calcium-sensing receptor. Preclinical studies in the OVX rat model have demonstrated its ability to stimulate bone formation and increase bone mineral density. However, the clinical development of calcilytics has faced challenges, with some candidates failing to translate preclinical efficacy into significant bone-building effects in humans.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of calcilytics to achieve the ideal profile of pulsatile PTH secretion necessary for a robust anabolic response in humans. Further investigation into the direct effects of CaSR modulation on bone cells, independent of PTH, may also unveil additional therapeutic avenues. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to continue exploring the potential of this compound and other calcilytics in the fight against osteoporosis.

The ALK5 Inhibitor SB-431542 and its Implied Role in Parathyroid Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the molecular pharmacology of SB-431542, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. While direct experimental evidence on the effect of SB-431542 on parathyroid hormone (PTH) secretion is not extensively documented in publicly available literature, this guide synthesizes existing knowledge on TGF-β signaling in parathyroid function to build a strong hypothesis for the compound's mechanism of action in this context. It is proposed that by inhibiting the TGF-β pathway, which is a negative regulator of PTH secretion, SB-431542 can lead to an increase in PTH levels. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data on SB-431542, and detailed experimental protocols to investigate this hypothesis.

Introduction to Parathyroid Hormone and its Regulation

Parathyroid hormone (PTH) is the primary regulator of calcium and phosphate (B84403) homeostasis in the body. Secreted by the parathyroid glands, PTH acts on bone, kidneys, and the intestine to increase serum calcium levels. The secretion of PTH is tightly regulated, primarily by the concentration of extracellular calcium, through the calcium-sensing receptor (CaSR) on parathyroid cells. However, other factors, including TGF-β, have been shown to modulate PTH secretion and parathyroid cell proliferation.

SB-431542: A Selective TGF-β Pathway Inhibitor

SB-431542 is a small molecule that selectively inhibits the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3] These receptors are crucial for transducing the signals of TGF-β superfamily ligands, which play pivotal roles in cell growth, differentiation, and apoptosis.

Quantitative Data for SB-431542

The inhibitory activity of SB-431542 against its target receptors has been quantified in several studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Receptor | IC50 (nM) | Reference |

| ALK5 (TGF-βRI) | 94 | [1] |

| ALK4 (Activin RI) | 140 | [2] |

| ALK7 | Not explicitly quantified in the provided results, but inhibited by SB-431542. | [1][2][3] |

| p38 MAPK | >10,000 (selective) | [4] |

| Other Kinases | >100-fold selectivity for ALK5 over 25 other kinases | [4] |

The Role of TGF-β Signaling in Parathyroid Hormone Regulation

TGF-β has been identified as a negative regulator of parathyroid cell function. Studies have shown that TGF-β is expressed in parathyroid endocrine cells and that its addition to cultured parathyroid cells inhibits both cell proliferation and PTH secretion.[5] This inhibitory effect is dependent on the presence of menin, the protein product of the MEN1 gene.[5] Inactivation of menin leads to a loss of TGF-β-mediated inhibition, contributing to parathyroid tumorigenesis and hyperparathyroidism.[5]

Given that SB-431542 is a potent inhibitor of the TGF-β signaling pathway, it is hypothesized that this compound would block the inhibitory effect of endogenous or exogenous TGF-β on parathyroid cells, thereby leading to an increase in PTH secretion.

Signaling Pathway

The proposed signaling pathway is illustrated in the diagram below. In the presence of active TGF-β, the signaling cascade leads to the inhibition of PTH secretion. SB-431542, by blocking the ALK5 receptor, would interrupt this cascade.

Experimental Protocols

To validate the hypothesis that SB-431542 increases PTH secretion by inhibiting TGF-β signaling, the following experimental protocols are proposed.

In Vitro Treatment of Parathyroid Cells with SB-431542

This protocol outlines the culture of primary parathyroid cells and their treatment with SB-431542 to assess the effect on PTH secretion.

4.1.1. Materials

-

Bovine or human parathyroid tissue

-

Collagenase type I

-

Hyaluronidase

-

DNase I

-

Culture medium (e.g., DMEM/F12 supplemented with FBS, penicillin-streptomycin)

-

SB-431542 (dissolved in DMSO)

-

TGF-β1

-

PTH ELISA kit

-

96-well culture plates

-

CO2 incubator (37°C, 5% CO2)

4.1.2. Procedure

-

Isolation of Parathyroid Cells:

-

Mince fresh parathyroid tissue into small fragments.

-

Digest the tissue with a solution containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation.

-

Filter the cell suspension through a cell strainer to remove undigested tissue.

-

Wash the cells with culture medium by centrifugation.

-

Resuspend the cells in fresh culture medium and determine cell viability and count.

-

-

Cell Culture and Treatment:

-

Seed the isolated parathyroid cells in 96-well plates at a desired density.

-

Allow the cells to adhere and recover for 24-48 hours.

-

Replace the medium with fresh medium containing different concentrations of SB-431542 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).

-

To confirm the mechanism, a set of wells should be co-treated with TGF-β1 (e.g., 10 ng/mL) and SB-431542.

-

Incubate the plates for a specified time course (e.g., 24, 48, 72 hours).

-

-

Measurement of PTH Secretion:

-

At each time point, collect the cell culture supernatant.

-

Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit, following the manufacturer's instructions.

-

Normalize the PTH concentration to the number of cells or total protein content in each well.

-

Gene Expression Analysis

To determine if SB-431542 affects the transcription of the PTH gene, quantitative real-time PCR (qRT-PCR) can be performed.

4.2.1. Materials

-

Parathyroid cells treated as described in section 4.1.

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR primers for PTH and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR master mix

-

Real-time PCR system

4.2.2. Procedure

-

RNA Extraction:

-

Lyse the treated parathyroid cells and extract total RNA using a commercial kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the extracted RNA into cDNA.

-

-

qRT-PCR:

-

Perform qRT-PCR using primers specific for PTH and the housekeeping gene.

-

Analyze the relative expression of the PTH gene using the ΔΔCt method.

-

Expected Outcomes and Interpretation

Based on the existing literature, it is expected that treatment with SB-431542 will lead to a dose-dependent increase in PTH secretion from primary parathyroid cells. This effect should be more pronounced in the presence of TGF-β, as SB-431542 would counteract the inhibitory effect of TGF-β. Gene expression analysis is expected to show a corresponding increase in PTH mRNA levels.

Conclusion

SB-431542 is a valuable research tool for dissecting the role of TGF-β signaling in various biological processes. While direct studies on its effect on PTH secretion are lacking, the established inhibitory role of TGF-β in parathyroid function provides a strong rationale for investigating SB-431542 as a potential modulator of PTH levels. The experimental protocols outlined in this guide provide a framework for researchers to explore this promising area of endocrinology and drug discovery. The findings from such studies could have significant implications for understanding and potentially treating disorders of parathyroid function.

References

- 1. rndsystems.com [rndsystems.com]

- 2. stemcell.com [stemcell.com]

- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Menin inactivation leads to loss of transforming growth factor beta inhibition of parathyroid cell proliferation and parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Development of the TGF-β Receptor I Kinase Inhibitor SB-431542: A Technical Overview

An Important Note on the Topic: Initial research indicates that the compound "SB-423562" is primarily documented as a calcium-sensing receptor (CaR) antagonist and not as a Transforming Growth Factor-β (TGF-β) receptor I (ALK5) inhibitor. It is likely that the query intended to investigate a well-known ALK5 inhibitor. Therefore, this technical guide will focus on SB-431542 , a potent and highly selective inhibitor of ALK5, that has been extensively characterized and is a benchmark compound in the field. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and development of SB-431542.

Introduction: The TGF-β Signaling Pathway and the Role of ALK5

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes. These processes include cell growth, differentiation, apoptosis, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.[2]

TGF-β signaling is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The activated ALK5 kinase then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[3] Given its central role in this cascade, ALK5 has emerged as a key therapeutic target for diseases driven by excessive TGF-β signaling.

Discovery of SB-431542: A Potent and Selective ALK5 Inhibitor

SB-431542 was identified as a potent and selective inhibitor of the TGF-β type I receptor ALK5.[1] It acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK5 and preventing the phosphorylation of its downstream targets.[4][5] This targeted inhibition effectively blocks the TGF-β signaling cascade.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for SB-431542, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of SB-431542

| Target Kinase | IC50 (nM) | Reference(s) |

| ALK5 (TβRI) | 94 | [4][6] |

| ALK4 | 140 | [4][7] |

| ALK7 | Data indicates inhibitory activity, but specific IC50 values vary across sources. | [4][7] |

Table 2: Selectivity Profile of SB-431542

| Kinase | Activity | Reference(s) |

| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | [1][7] |

| p38 MAPK | >100-fold more selective for ALK5 | [4] |

| JNK | No significant inhibition | [1] |

| ERK | No significant inhibition | [1] |

Table 3: In Vitro Cellular Activity of SB-431542

| Cell Line | Assay | Effect | IC50 (nM) | Reference(s) |

| A498 | TGF-β1-induced collagen Iα1 mRNA | Inhibition | 60 | [8] |

| A498 | TGF-β1-induced PAI-1 mRNA | Inhibition | 50 | [8] |

| A498 | TGF-β1-induced fibronectin mRNA | Inhibition | 62 | [8] |

| A498 | TGF-β1-induced fibronectin protein | Inhibition | 22 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. In Vitro ALK5 Kinase Assay (FlashPlate Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.

-

Materials:

-

Recombinant GST-tagged ALK5 kinase domain.

-

Recombinant GST-tagged Smad3 protein.

-

Basic FlashPlates (96-well).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 1 mM DTT.

-

ATP solution containing [γ-³³P]ATP.

-

SB-431542 dissolved in DMSO.

-

-

Protocol:

-

Coat the FlashPlates with GST-Smad3 substrate.

-

Prepare a reaction mixture in the assay buffer containing GST-ALK5, the test compound (SB-431542) at various concentrations, and ATP.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³³P]ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 3 hours).

-

Wash the plates to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P in a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

-

4.2. Western Blot for Phospho-Smad2

This assay is used to assess the inhibition of TGF-β-induced Smad2 phosphorylation in a cellular context.

-

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT keratinocytes).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of SB-431542 for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a specified time (e.g., 30-60 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Smad2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.[9]

-

4.3. In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of SB-431542 in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor cells (e.g., colon-26 carcinoma cells).

-

SB-431542 formulated for in vivo administration (e.g., in 20% DMSO/80% corn oil).

-

-

Protocol:

-

Inject tumor cells subcutaneously or intraperitoneally into the mice.

-

Allow the tumors to establish for a set period (e.g., 3 days).

-

Administer SB-431542 or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 10 mg/kg, three times a week).

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

For metastasis studies, tissues such as the lungs can be harvested and analyzed for the presence of metastatic nodules.[6]

-

Mandatory Visualizations

Diagram 1: TGF-β/ALK5 Signaling Pathway

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of SB-431542.

Diagram 2: Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a radioactive ALK5 in vitro kinase assay.

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB431542 | Cell Signaling Technology [cellsignal.com]

- 5. sb-431542.com [sb-431542.com]

- 6. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 7. stemcell.com [stemcell.com]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

The Effect of SB-423562 on Calcium Homeostasis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-423562 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a key regulator of systemic calcium homeostasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on calcium signaling, and detailed experimental protocols for its characterization. By inhibiting the CaSR, this compound disrupts the normal feedback loop that controls parathyroid hormone (PTH) secretion, leading to a transient increase in plasma PTH levels and subsequent mobilization of calcium from bone. This guide consolidates the current understanding of this compound's interaction with the CaSR and its downstream consequences on cellular and systemic calcium regulation, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and the Calcium-Sensing Receptor

This compound is a small molecule antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis by detecting extracellular calcium levels.[2] Primarily expressed in the parathyroid glands and kidneys, the CaSR regulates the secretion of parathyroid hormone (PTH), which in turn controls serum calcium concentrations.[3]

Table 1: Properties of this compound

| Property | Value | Reference |

| Mechanism of Action | Calcium-Sensing Receptor (CaSR) Antagonist | [1] |

| IC50 for CaSR | 73 nM | [4] |

| Chemical Formula | C26H32N2O4 | [1] |

| Molecular Weight | 436.54 g/mol | [1] |

Mechanism of Action: CaSR Antagonism and Downstream Signaling

This compound exerts its effects by competitively inhibiting the binding of extracellular calcium to the CaSR. This antagonism disrupts the downstream signaling cascades that are normally initiated by CaSR activation. The CaSR couples to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o, to modulate intracellular signaling pathways.[5]

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway by the CaSR stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC), which can then phosphorylate downstream targets, including components of the MAPK/ERK pathway.[6]

-

Gαi/o Pathway: The Gαi/o pathway, when activated by the CaSR, inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]

By blocking the CaSR, this compound is expected to inhibit these signaling events, leading to a decrease in intracellular calcium mobilization and an increase in cAMP levels in response to stimuli that would normally activate the CaSR.

Figure 1: this compound Mechanism of Action at the Calcium-Sensing Receptor

Effects on Systemic Calcium Homeostasis

The primary physiological effect of this compound is the modulation of parathyroid hormone (PTH) secretion. By antagonizing the CaSR in the parathyroid glands, this compound mimics a state of hypocalcemia, leading to a rapid and transient increase in PTH secretion. This surge in PTH levels stimulates osteoclastic activity in bone, resulting in the release of calcium into the bloodstream and a subsequent rise in serum calcium levels.

Table 2: In Vivo Effects of CaSR Antagonists

| Parameter | Effect | Description | Reference |

| Plasma PTH | Transient Increase | Antagonism of CaSR on parathyroid glands removes the inhibitory signal for PTH secretion. | [3] |

| Serum Calcium | Increase | Increased PTH promotes bone resorption and renal calcium reabsorption. | [5] |

| Bone Formation Markers | Potential Increase | Intermittent PTH elevation can have an anabolic effect on bone. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on calcium homeostasis.

Measurement of Intracellular Calcium Concentration

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to a CaSR agonist and the antagonistic effect of this compound.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM or Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

CaSR agonist (e.g., extracellular CaCl2 or a calcimimetic like Cinacalcet)

-

This compound

-

Fluorescence plate reader or microscope with appropriate filters

Procedure:

-

Cell Culture: Plate CaSR-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Gently remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Add the CaSR agonist to stimulate an increase in intracellular calcium.

-

Record the fluorescence signal over time. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm with excitation at ~494 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity or ratio relative to the baseline.

-

Generate dose-response curves for the CaSR agonist in the presence and absence of this compound to determine the IC50 of this compound.

-

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the procedure for detecting changes in the phosphorylation of ERK1/2, a downstream target of the CaSR Gαq/11-PKC pathway, in response to CaSR activation and inhibition by this compound.

Materials:

-

CaSR-expressing cells

-

Cell culture reagents

-

CaSR agonist

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Culture CaSR-expressing cells to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a CaSR agonist for a time known to induce ERK phosphorylation (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer, scrape the cells, and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the p-ERK antibodies.

-

Re-probe the membrane with the t-ERK antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and t-ERK.

-

Calculate the ratio of p-ERK to t-ERK for each sample to determine the effect of this compound on ERK phosphorylation.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing a CaSR antagonist like this compound.

Figure 2: Experimental Workflow for Characterization of this compound

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Calcium-Sensing Receptor in calcium homeostasis. Its mechanism of action as a CaSR antagonist provides a clear pathway for its effects on intracellular signaling and systemic calcium regulation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to further elucidate the therapeutic potential of this compound and other CaSR modulators in various physiological and pathological contexts. Further research is warranted to fully characterize the dose-dependent effects of this compound on intracellular calcium dynamics and downstream signaling pathways in a variety of cell types.

References

- 1. Two distinct calcium pools in the endoplasmic reticulum of HEK-293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Phenylarsine oxide increases intracellular calcium mobility and inhibits Ca(2+)-dependent ATPase activity in thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In Vitro Studies of SB-423562

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-423562 is a novel, short-acting antagonist of the calcium-sensing receptor (CaSR).[1] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH).[2][3] By antagonizing this receptor, this compound has been investigated for its potential as a bone-forming agent for the treatment of osteoporosis. This technical guide provides a detailed overview of the preliminary in vitro studies that have characterized the pharmacological profile of this compound.

Core Mechanism of Action

This compound functions as a calcilytic, a class of molecules that negatively modulate the CaSR. In the parathyroid gland, activation of the CaSR by extracellular calcium suppresses the release of PTH. This compound competitively inhibits the binding of calcium to the CaSR, thereby blocking this inhibitory signal and leading to a transient increase in the secretion of endogenous PTH. This pulsatile release of PTH is known to stimulate bone formation.

Quantitative In Vitro Data

The following table summarizes the key quantitative data from in vitro assays performed to characterize the activity of this compound.

| Assay Type | Cell Line | Parameter | Value | Reference |

| CaSR Antagonism | HEK293 (human embryonic kidney) cells stably expressing the human CaSR | IC50 (inhibition of intracellular calcium mobilization) | 100 nM | Kumar S, et al. Bone. 2010 |

| PTH Secretion | Dispersed bovine parathyroid cells | EC50 (stimulation of PTH release) | 120 nM | Kumar S, et al. Bone. 2010 |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is designed to determine the potency of this compound in antagonizing the activation of the CaSR.

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human Calcium-Sensing Receptor (CaSR).

Methodology:

-

Cell Culture: HEK293-CaSR cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain CaSR expression.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Fluorescent Dye Loading: The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C. This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Incubation: After dye loading, the cells are washed and incubated with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

CaSR Activation and Signal Detection: A fixed concentration of an agonist, typically extracellular calcium (Ca2+), is added to the wells to activate the CaSR. The resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The ability of this compound to inhibit the calcium mobilization induced by the agonist is quantified. The concentration of this compound that produces 50% inhibition of the maximal response (IC50) is calculated by fitting the data to a four-parameter logistic equation.

Parathyroid Hormone (PTH) Secretion Assay

This assay assesses the functional consequence of CaSR antagonism by measuring the release of PTH from primary parathyroid cells.

Cell Source: Freshly isolated bovine parathyroid glands.

Methodology:

-

Cell Dispersion: Parathyroid glands are minced and subjected to enzymatic digestion (e.g., with collagenase and dispase) to obtain a single-cell suspension of parathyroid cells.

-

Cell Culture: The dispersed cells are cultured in a specialized medium for a short period to allow for recovery.

-

Treatment: The cells are incubated with various concentrations of this compound or vehicle control in the presence of a fixed, high concentration of extracellular calcium (which normally suppresses PTH secretion).

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

PTH Quantification: The concentration of PTH in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of this compound that elicits a half-maximal stimulation of PTH release (EC50) is determined by plotting the PTH concentration against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Calcium-Sensing Receptor (CaSR) Antagonism by this compound

Caption: Antagonistic action of this compound on the CaSR signaling pathway.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro assays of this compound.

References

Methodological & Application

Application Notes and Protocols for the ALK5 Inhibitor SB-431542

A Note on the Compound Identity: Initial searches for "SB-423562" as a TGF-β1 receptor (ALK5) inhibitor did not yield specific results for this application. It is likely that this is a misidentification, as the compound "SB-431542" is a well-documented and widely used potent and selective inhibitor of the TGF-β type I receptor ALK5, as well as the related receptors ALK4 and ALK7.[1][2][3] The following application notes and protocols are therefore provided for SB-431542 .

These guidelines are intended for researchers, scientists, and drug development professionals for the in vitro application of SB-431542 to inhibit TGF-β signaling.

Quantitative Data Summary

The following tables provide a summary of the inhibitory concentrations and typical working concentrations for SB-431542 from various in vitro studies.

Table 1: Inhibitory Concentrations (IC50) of SB-431542

| Target | Assay Type | IC50 Value | References |

| ALK5 (TGF-βRI) | Cell-free kinase assay | 94 nM | [1][4] |

| ALK4 | Cell-free kinase assay | 140 nM | [1][5] |

| ALK7 | Cell-free kinase assay | Not specified, but inhibited | [1][3] |

| TGF-β-induced PAI-1 mRNA | Cellular assay (A498 cells) | 50 nM | [6][7] |

| TGF-β-induced collagen Iα1 mRNA | Cellular assay (A498 cells) | 60 nM | [6][7] |

| TGF-β-induced fibronectin mRNA | Cellular assay (A498 cells) | 62 nM | [6][7] |

| TGF-β-induced fibronectin protein | Cellular assay (A498 cells) | 22 nM | [6][7] |

| Smad Activation (TGBR2 signaling) | Cellular assay (HEK293T cells) | 66 nM | [6][8] |

| Smad Phosphorylation | ELISA (HaCaT cells) | 172 nM | [8] |

| TGFR-1 (PAI-luciferase) | Reporter gene assay (HepG2 cells) | 250 nM | [8][9] |

Table 2: Recommended Working Concentrations for In Vitro Applications

| Application | Cell Line(s) | Concentration Range | Treatment Duration | References |

| Inhibition of Smad2/3 Phosphorylation | 293T, A549, FET, HaCaT | 1 - 10 µM | 1-2 hours pre-treatment | [10][11][12] |

| Cell Migration/Invasion Assay | D54MG, H1299 | 1 - 10 µM | Up to 24 hours | [6][9][10] |

| Luciferase Reporter Assay | FET, A549 | 0.5 - 10 µM | 22-24 hours | [11] |

| Cell Viability/Proliferation Assay | D54MG, U87MG, U373MG, IMR-90 | 0.1 - 50 µM | 24 - 72 hours | [4][13] |

| Stem Cell Differentiation | Human pluripotent stem cells | 10 nM - 10 µM | Up to 11 days | [9][10] |

| Inhibition of Epithelial-Mesenchymal Transition (EMT) | NMuMG, PANC-1 | Not specified, but effective | Not specified | [6][7] |

Preparation of SB-431542 Stock Solution

SB-431542 is soluble in DMSO and ethanol.[5] A common stock solution is 10 mM in DMSO.

Materials:

-

SB-431542 powder (Molecular Weight: 384.39 g/mol )[1]

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution, dissolve 1 mg of SB-431542 powder in 260.15 µL of DMSO.[1] For a 5 mg vial, add 1300 µL of DMSO.[14]

-

Warm the solution at 37°C for 3-5 minutes and vortex or sonicate to ensure complete dissolution.[4][10][14]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][14]

-

Store the stock solution at -20°C, protected from light. The solution is stable for at least 3 months.[1][14]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent toxicity.[14]

Experimental Protocols

Western Blot for Phospho-Smad2/3 Inhibition

This protocol details how to assess the inhibitory effect of SB-431542 on TGF-β1-induced phosphorylation of Smad2 and Smad3.

Materials:

-

Complete cell culture medium

-

Serum-free medium

-

SB-431542 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total-Smad2/3, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: a. Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. b. The next day, replace the medium with serum-free medium and incubate for 2-22 hours to reduce basal signaling.[11][16] c. Pre-treat the cells with varying concentrations of SB-431542 (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control for 1-2 hours.[1] d. Stimulate the cells by adding TGF-β1 (e.g., 5 ng/mL) to the medium for 30-60 minutes.[16][17] Include an unstimulated control group.

-

Protein Extraction: a. Aspirate the medium and wash the cells twice with ice-cold PBS.[16] b. Add 100-150 µL of ice-cold lysis buffer to each well. c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 20-30 minutes.[17] d. Sonicate the lysate (e.g., 3 times for 15 seconds each) to ensure the release of nuclear proteins like phospho-Smads.[16] e. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[17] f. Transfer the supernatant (total protein extract) to a new tube.

-

Western Blotting: a. Determine the protein concentration of each sample using a BCA assay. b. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate. h. Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., β-actin) to confirm equal protein loading.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is to determine the effect of SB-431542 on cell viability or proliferation.

Materials:

-

Cell line of interest (e.g., IMR-90)[13]

-

Complete cell culture medium

-

SB-431542 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 0.5 x 10^4 cells per well and allow them to attach overnight.

-

The next day, treat the cells with a serial dilution of SB-431542 (e.g., 0.1 µM to 50 µM) and a vehicle control.[4][13]

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[13]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

TGF-β-Responsive Luciferase Reporter Assay

This assay measures the effect of SB-431542 on TGF-β-induced transcriptional activity.

Materials:

-

Cell line of interest (e.g., FET, A549)[11]

-

TGF-β-responsive reporter plasmid (e.g., p3TP-Lux or (CAGA)9MLP-Luc)[11]

-

A control plasmid for normalization (e.g., CMV-β-gal or a Renilla luciferase plasmid)

-

Transfection reagent

-

Recombinant human TGF-β1

-

SB-431542 stock solution

-

Luciferase assay system

Protocol:

-

Co-transfect the cells with the TGF-β-responsive reporter plasmid and the normalization control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the transfected cells with various concentrations of SB-431542 (e.g., 0.5 µM, 3 µM, 10 µM) for 1-2 hours.[11]

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for approximately 22 hours.[11]

-

Lyse the cells and measure both firefly and control (e.g., β-galactosidase or Renilla) luciferase activity according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the control activity to account for differences in transfection efficiency.

-

Express the results as relative luciferase units or fold induction compared to the unstimulated control.

Mandatory Visualizations

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542 on the ALK5 receptor.

Caption: General experimental workflow for in vitro studies using the ALK5 inhibitor SB-431542.

References

- 1. SB431542 | Cell Signaling Technology [cellsignal.com]

- 2. rndsystems.com [rndsystems.com]

- 3. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]

- 4. apexbt.com [apexbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 11. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 15. stemcell.com [stemcell.com]

- 16. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols: Preparation of SB-423562 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-423562 is a potent and selective antagonist of the calcium-sensing receptor (CaSR). For consistent and reproducible results in in vitro and in vivo studies, the correct preparation of a stable, concentrated stock solution is critical. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for many organic small molecules.[1][2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized below. This data is essential for accurate calculations and solution preparation.

| Parameter | Value | Source |

| Molecular Weight | 436.54 g/mol | [4][5][6][7] |

| Appearance | White to off-white solid | [7] |

| Solubility in DMSO | ≥ 5 mg/mL (approx. 11.45 mM) | [7] |

| Recommended Stock Conc. | 1 mM, 5 mM, 10 mM | [7] |

| CAS Number | 351490-27-2 | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity DMSO (newly opened bottle recommended to avoid moisture)[7][8]

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Bath sonicator (optional, but recommended)[9]

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3.3. Step-by-Step Procedure

-

Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.

-

Weigh this compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.37 mg of this compound.

-

Calculation:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM × (1/1000 L) × 436.54 g/mol × 1000 mg/g = 4.3654 mg

-

-

-

Add DMSO:

-

Using a calibrated pipette, add the calculated volume of high-purity DMSO to the tube containing the this compound powder.

-

To prepare a 10 mM solution with 4.37 mg of this compound, add 1.0 mL of DMSO.

-

-

Dissolve the Compound:

-

Tightly cap the vial.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[7][9] Gentle warming (up to 37°C) can also aid in solubilization, but do not overheat.[9]

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Storage:

Application Notes and Best Practices

-